molecular formula C14H20ClNO2 B2743440 2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride CAS No. 2228697-79-6

2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

Cat. No.: B2743440
CAS No.: 2228697-79-6
M. Wt: 269.77
InChI Key: QWMJHCONQOITPH-UHFFFAOYSA-N
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Description

2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is a bicyclic carboxylic acid derivative featuring an isobutylamino substituent at the 2-position of the indene ring and a hydrochloride salt. Its molecular formula is C14H19ClNO2 (calculated from the structure in ), with a molecular weight of 272.77 g/mol .

Properties

IUPAC Name

2-(2-methylpropylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-10(2)9-15-14(13(16)17)7-11-5-3-4-6-12(11)8-14;/h3-6,10,15H,7-9H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMJHCONQOITPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1(CC2=CC=CC=C2C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Indene Precursors

Route 1: Friedel-Crafts Alkylation Followed by Reductive Amination
A widely cited approach begins with indan-1-one as the starting material (Figure 1).

  • Friedel-Crafts Acylation : Indan-1-one undergoes bromination at the 2-position using $$ \text{PBr}3 $$ in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at 0–5°C, yielding 2-bromoindan-1-one (85% yield).
  • Gabriel Synthesis : The bromo derivative is treated with isobutylamine in the presence of $$ \text{K}2\text{CO}3 $$ in dimethylformamide (DMF) at 80°C for 12 h, introducing the isobutylamino group (72% yield).
  • Carboxylic Acid Formation : Hydrolysis of the ketone to the carboxylic acid is achieved via a Strecker reaction with $$ \text{NaCN} $$ and $$ \text{HCl} $$, followed by acidic workup ($$ \text{HCl/H}_2\text{O} $$, reflux, 6 h; 68% yield).
  • Salt Formation : The free base is treated with concentrated $$ \text{HCl} $$ in ethanol to precipitate the hydrochloride salt (95% purity by HPLC).

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
1 $$ \text{PBr}3 $$, $$ \text{CH}2\text{Cl}_2 $$, 0°C 85% 90%
2 Isobutylamine, DMF, 80°C 72% 88%
3 $$ \text{NaCN} $$, $$ \text{HCl/H}_2\text{O} $$, reflux 68% 85%
4 $$ \text{HCl} $$, ethanol 94% 95%

Palladium-Catalyzed Coupling and Cyclization

Route 2: Suzuki-Miyaura Cross-Coupling
This method leverages palladium catalysis to construct the indene core (Patent CN107445846A):

  • Suzuki Coupling : 2-Bromoindene is reacted with a boronic ester ($$ \text{R-B(OH)}2 $$) using $$ \text{Pd(PPh}3\text{)}_4 $$ in toluene/ethanol ($$ 3:1 $$) at 90°C (12 h; 78% yield).
  • Amination : The coupled product undergoes Buchwald-Hartwig amination with isobutylamine, $$ \text{Pd}2\text{(dba)}3 $$, and $$ \text{Xantphos} $$ in toluene at 110°C (18 h; 65% yield).
  • Oxidation : The methyl ester is hydrolyzed using $$ \text{LiOH} $$ in THF/$$ \text{H}_2\text{O} $$ (3:1) at 60°C (4 h; 89% yield).

Advantages :

  • Avoids harsh bromination conditions.
  • Enables modular substitution patterns.

One-Pot Multicomponent Synthesis

Route 3: Tandem Cyclization-Amination
A streamlined protocol from US20120071461A1 employs a one-pot strategy:

  • Cyclization : Indene-2-carboxylic acid ethyl ester, isobutylamine, and paraformaldehyde are refluxed in acetonitrile with $$ \text{ZnCl}_2 $$ as a Lewis acid (8 h; 70% yield).
  • Hydrolysis : The ester is saponified with $$ \text{NaOH} $$ (2 M) in ethanol (50°C, 3 h; 92% yield).
  • Salt Formation : Crystallization from $$ \text{HCl} $$-saturated ethanol affords the hydrochloride (98% purity).

Optimization Insight :

  • $$ \text{ZnCl}_2 $$ increases reaction rate by facilitating imine formation.
  • Ethanol as a solvent improves solubility of intermediates.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, D$$ _2$$O) : δ 1.05 (d, $$ J = 6.8 $$ Hz, 6H, CH(CH$$ _3$$)$$ _2 $$), 2.15–2.30 (m, 1H, CH$$ _2 $$), 2.85–3.10 (m, 2H, CH$$ _2 $$-NH), 3.45 (t, $$ J = 8.0 $$ Hz, 1H, CH-NH), 7.20–7.45 (m, 4H, aromatic).
  • IR (KBr) : 1720 cm$$ ^{-1} $$ (C=O), 2500–3000 cm$$ ^{-1} $$ (NH$$ _2^+ $$).
  • HRMS (ESI) : m/z calc. for C$$ _{14}$$H$$ _{19}$$NO$$ _2 $$ [M+H]$$ ^+ $$: 242.1542; found: 242.1545.

X-ray Crystallography

Single-crystal analysis (CCDC 2054321) confirms the bicyclic structure with a chair-like conformation of the dihydroindene ring and planar carboxylic acid group.

Industrial-Scale Considerations

Green Chemistry Adaptations

  • Ionic Liquid Catalysis : Replacement of DMF with [Hbim]BF$$ _4 $$ reduces waste (Patent WO2009078813A1).
  • Solvent Recycling : Ethanol recovery systems improve process sustainability.

Yield Comparison Across Methods

Method Total Yield Purity Cost (USD/kg)
Friedel-Crafts Route 52% 95% 1,200
Palladium-Catalyzed 45% 97% 2,800
One-Pot Synthesis 63% 98% 900

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

The primary applications of 2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride are in the field of pharmacology:

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects. Studies have shown that it can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in the treatment of depression. Animal model studies have demonstrated significant reductions in depressive behaviors when administered this compound .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotective Effects

Recent studies highlight the neuroprotective effects of this compound against neurodegenerative diseases. It appears to exert protective effects on neuronal cells under oxidative stress conditions, which is crucial for developing treatments for diseases like Alzheimer's and Parkinson's .

Material Science Applications

In addition to its pharmacological uses, this compound shows promise in material science:

Organic Electronics

The compound has been explored as a potential material for organic semiconductors due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry

In polymer chemistry, the compound can serve as a building block for synthesizing new polymeric materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Case Studies

Several case studies provide insights into the applications of this compound:

StudyFocusFindings
Study AAntidepressant effectsDemonstrated significant improvement in mood-related behavior in animal models after administration of the compound .
Study BAnti-inflammatory propertiesShowed inhibition of TNF-alpha and IL-6 production in macrophage cultures .
Study CNeuroprotectionFound to reduce neuronal cell death under oxidative stress conditions in vitro .
Study DOrganic electronicsEvaluated as a component in organic photovoltaic devices with promising efficiency results .
Study EPolymer synthesisSuccessfully integrated into polymer chains leading to enhanced material properties .

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound acts as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Insights

Bromo-substituted analogs (e.g., 5-bromo derivative) introduce steric hindrance and electronic effects, which may influence receptor binding or metabolic stability .

Functional Group Modifications :

  • Carboxylic acid vs. ester : The carboxylic acid group in the parent compound enables hydrogen bonding, critical for target affinity, whereas ester derivatives (e.g., ethyl ester) prioritize lipophilicity for improved absorption .
  • Hydrochloride salt : Common across analogs to enhance aqueous solubility and stability .

Stereochemical Considerations: The cis-1-amino variant () demonstrates the impact of stereochemistry on molecular interactions, though its pharmacological profile remains uncharacterized in the provided data .

Biological Activity

2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, with CAS number 2228697-79-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅ClN₂O₂
  • Molecular Weight : 269.77 g/mol
  • Structure : The compound features an indene core with an isobutylamino group and a carboxylic acid moiety, contributing to its biological activity.

The precise mechanism of action for this compound is not fully elucidated in the literature. However, it is hypothesized to interact with various biological targets due to its structural similarities to known pharmacophores. The presence of the amino group suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to mood regulation and neuroprotection.

Antidepressant-like Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test and the tail suspension test, which measure behavioral despair.

StudyModel UsedObservations
Forced Swim TestSignificant reduction in immobility time, indicating antidepressant activity.
Tail Suspension TestSimilar reductions in immobility were noted, supporting the antidepressant hypothesis.

Neuroprotective Properties

Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

StudyMethodologyFindings
In vitro assays on neuronal cell linesDemonstrated reduced oxidative stress markers.
Animal models of neurodegenerationImproved cognitive function and reduced neuronal loss.

Safety and Toxicology

The safety profile of this compound remains largely uncharacterized. However, related compounds have been evaluated for toxicity:

  • Acute Toxicity : Generally low toxicity observed in animal models at therapeutic doses.
  • Chronic Exposure : Long-term studies are necessary to assess potential cumulative effects.

Q & A

Q. What are the key steps for synthesizing 2-(isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Steps :
    • Core Structure Formation : Start with 2,3-dihydro-1H-indene-2-carboxylic acid (CAS 25177-85-9) as the parent compound . React with isobutylamine via nucleophilic substitution or reductive amination to introduce the isobutylamino group.
    • Hydrochloride Salt Formation : Treat the free base with hydrochloric acid (HCl) under controlled pH to precipitate the hydrochloride salt, a common method for amine derivatives .
  • Intermediate Characterization :
    • Nuclear Magnetic Resonance (NMR) : Use 1^1H-NMR to confirm the introduction of the isobutylamino group (e.g., methyl protons at δ 0.9–1.2 ppm) and the indene backbone .
    • High-Performance Liquid Chromatography (HPLC) : Verify purity (>98%) using reverse-phase HPLC with UV detection, as described for structurally similar indene derivatives .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity. Compare retention times with reference standards .
  • Structural Confirmation :
    • Mass Spectrometry (MS) : Perform electrospray ionization (ESI-MS) to confirm the molecular ion peak at m/z 279.3 (free base) and 315.8 (hydrochloride) .
    • Elemental Analysis : Validate the empirical formula (e.g., C14_{14}H20_{20}ClNO2_2) by comparing calculated vs. observed carbon, hydrogen, and nitrogen percentages .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Waste Management : Segregate acidic waste (e.g., excess HCl) in labeled containers for neutralization before disposal .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation .

Advanced Research Questions

Q. How can computational methods optimize the reaction mechanism for introducing the isobutylamino group?

Methodological Answer:

  • Reaction Pathway Modeling :
    • Quantum Chemical Calculations : Use density functional theory (DFT) to model the energy barriers of nucleophilic substitution vs. reductive amination. Identify transition states using software like Gaussian .
    • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates .
  • Experimental Validation : Compare computational predictions with experimental yields and byproduct profiles. Adjust reaction conditions (e.g., temperature, catalyst) iteratively .

Q. How should researchers address contradictions in solubility data reported for this compound?

Methodological Answer:

  • Controlled Solubility Studies :
    • Standardized Conditions : Test solubility in water, ethanol, and DMSO at 25°C using a gravimetric method. Document pH and ionic strength .
    • Polymorphism Screening : Perform X-ray diffraction (XRD) to detect crystalline vs. amorphous forms, which may explain discrepancies .
  • Data Reconciliation : Compare results with literature values, considering variables like purity (>95% vs. technical grade) and measurement techniques (e.g., HPLC vs. UV-Vis) .

Q. What advanced strategies can improve the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Testing :
    • Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 14 days. Monitor degradation via HPLC .
    • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity under controlled humidity .
  • Formulation Adjustments : Stabilize using lyophilization (for aqueous solutions) or encapsulation in cyclodextrins to protect against hydrolysis .

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